molecular formula C16H15FO3 B14016887 Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate

Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate

Cat. No.: B14016887
M. Wt: 274.29 g/mol
InChI Key: BRWRNRWUKDFBRO-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes . The exact mechanism depends on the context of its application and the specific biological or chemical system involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(benzyloxy)-3-fluorobenzoate: Similar structure but lacks the methyl group on the benzene ring.

    Methyl 2-(benzyloxy)-4-methylbenzoate: Similar structure but lacks the fluorine atom.

    Methyl 3-fluoro-4-methylbenzoate: Similar structure but lacks the benzyloxy group.

Uniqueness

Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C16H15FO3

Molecular Weight

274.29 g/mol

IUPAC Name

methyl 3-fluoro-4-methyl-2-phenylmethoxybenzoate

InChI

InChI=1S/C16H15FO3/c1-11-8-9-13(16(18)19-2)15(14(11)17)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

BRWRNRWUKDFBRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2)F

Origin of Product

United States

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